4-Bromo-5-chlorothiophene-2-sulfonyl chloride
Overview
Description
The compound "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" is a halogenated thiophene derivative that is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of both bromine and chlorine atoms, along with the sulfonyl chloride group, suggests that this compound could serve as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of sulfonyl chlorides, which are closely related to the compound , can be achieved from corresponding sulfonate salts. This method provides good yields under mild conditions and is compatible with sensitive functionalities . Although the exact synthesis of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" is not detailed in the provided papers, the general approach to synthesizing sulfonyl chlorides could be applied to this compound as well.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride," they do provide insights into the structural analysis of related compounds. For instance, the structures of newly synthesized benzothiazine sulfones were confirmed by spectral studies, which typically include NMR, IR, and mass spectrometry . These techniques could similarly be used to elucidate the structure of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride."
Chemical Reactions Analysis
The reactivity of dihalothiophenes with chlorosulfonic acid has been studied, leading to the formation of thiophenesulfonyl chlorides . This suggests that "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" could undergo similar reactions, potentially forming stable thiophenesulfonamides when treated with aqueous ammonia. The presence of both bromine and chlorine atoms may also allow for selective substitution reactions, given the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of the mono- and dihalothiophenesulfonyl chlorides discussed in the literature . The compound's reactivity towards nucleophiles, such as ammonia, is also highlighted, indicating its potential utility in synthesizing sulfonamides .
Scientific Research Applications
Heterocyclic Compound Reactions
4-Bromo-5-chlorothiophene-2-sulfonyl chloride is involved in the synthesis of various heterocyclic compounds. Obafemi (1982) explored the reactions of similar sulfonyl chlorides with ammonia, hydrazine hydrate, sodium azide, indoles, and imidazoles to produce sulfonamides and other derivatives, highlighting its utility in creating diverse chemical structures (Obafemi, 1982).
Synthesis of Antimicrobial Agents
The synthesis of antimicrobial agents using derivatives of 4-Bromo-5-chlorothiophene-2-sulfonyl chloride has been investigated. For instance, Ranganatha et al. (2018) demonstrated the creation of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which showed significant antimicrobial activity (Ranganatha et al., 2018).
Drug Development
4-Bromo-5-chlorothiophene-2-sulfonyl chloride has been used in the development of pharmacological agents. For instance, Yates et al. (2009) described the synthesis of an anti-proliferative agent, LY573636·Na, utilizing this compound, highlighting its role in drug synthesis (Yates et al., 2009).
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound has been used to synthesize various derivatives with potential biological activities. Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a potent CCR4 receptor antagonist, derived from a similar sulfonyl chloride, indicating its significance in medicinal chemistry (Kindon et al., 2017).
Electrophilic Reactions
4-Bromo-5-chlorothiophene-2-sulfonyl chloride's reactivity in electrophilic reactions has been studied. For instance, Walker et al. (2018) investigated the electrochemical reduction of dihalothiophenes, providing insights into its reactivity and potential applications in synthesis and materials science (Walker et al., 2018).
Safety And Hazards
“4-Bromo-5-chlorothiophene-2-sulfonyl chloride” is considered hazardous. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABOKJJDABSQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383897 | |
Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chlorothiophene-2-sulfonyl chloride | |
CAS RN |
166964-35-8 | |
Record name | 4-Bromo-5-chloro-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166964-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.